molecular formula C6H2N4O6 B15160335 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 663616-91-9

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B15160335
CAS No.: 663616-91-9
M. Wt: 226.10 g/mol
InChI Key: ZVLHRIAZZXQKAV-UHFFFAOYSA-N
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Description

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This compound is characterized by the presence of two nitro groups and a keto group, making it highly reactive and useful in various chemical applications.

Preparation Methods

The synthesis of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction is carried out by slowly adding the nitrating mixture to the benzoxadiazole derivative, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkoxides and amines.

    Oxidation: The compound can be further oxidized to form more complex structures, although this is less common due to the stability of the nitro groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a wide range of substituted benzoxadiazoles .

Scientific Research Applications

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, making the compound useful in studying cellular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can be compared with other benzoxadiazole derivatives, such as:

The uniqueness of this compound lies in its dual nitro groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its mono-nitro counterparts .

Properties

CAS No.

663616-91-9

Molecular Formula

C6H2N4O6

Molecular Weight

226.10 g/mol

IUPAC Name

4,5-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C6H2N4O6/c11-8(12)4-2-1-3-5(6(4)9(13)14)7-16-10(3)15/h1-2H

InChI Key

ZVLHRIAZZXQKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=[N+](ON=C2C(=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Origin of Product

United States

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